Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Mechanism of Action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate Derivatives
This guide provides a comprehensive exploration of the potential mechanisms of action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its derivatives. Given the novelty of this specific compound, this document synthesizes current research on the broader imidazo[1,5-a]pyrazine class to build a predictive framework for its biological activity. This analysis is intended for researchers, scientists, and drug development professionals.
The imidazo[1,5-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural rigidity and ability to form various non-covalent interactions have made it a versatile scaffold for designing potent and selective modulators of a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a multitude of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide will delve into the known mechanisms of action of various imidazo[1,5-a]pyrazine derivatives to hypothesize and provide a research roadmap for elucidating the specific mechanism of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate.
Established Mechanisms of Action of Imidazo[1,5-a]pyrazine Derivatives
Research into the imidazo[1,5-a]pyrazine family has revealed several key molecular targets and signaling pathways through which these compounds exert their effects.
Kinase Inhibition: A Dominant Paradigm
A significant portion of research on imidazo[1,5-a]pyrazine derivatives points towards their role as kinase inhibitors.[5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[6]
Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the c-Src tyrosine kinase.[2][7] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its overactivity is a hallmark of many cancers and is also implicated in the pathophysiology of ischemic stroke. The inhibition of c-Src by these derivatives suggests their potential as therapeutic agents for these conditions.[2]
Caption: Inhibition of the c-Src signaling pathway by imidazo[1,5-a]pyrazine derivatives.
8-Amino-imidazo[1,5-a]pyrazines have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK).[3][8] BTK is a member of the Tec family of kinases and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] This pathway is essential for B-cell development, differentiation, and survival. Consequently, BTK inhibitors are effective in treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[3][8] The selectivity of these compounds is achieved through specific hydrogen bonding and hydrophobic interactions within the BTK active site.[3]
Caption: Inhibition of the BTK signaling pathway in B-cells by imidazo[1,5-a]pyrazine derivatives.
Bromodomain Inhibition
Beyond kinase inhibition, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex.[9] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene expression. The SWI/SNF complex is frequently mutated in human cancers, making its components, including BRD9, attractive therapeutic targets.[9] Inhibition of the BRD9 bromodomain by these derivatives leads to anti-proliferative effects in tumor cells.[9]
Ion Channel Modulation
The imidazo[1,2-a]pyrazine scaffold, a close structural relative, has been shown to act as a selective negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[10] AMPA receptors are critical for fast synaptic transmission in the central nervous system. The selective modulation of these receptors suggests potential applications in neurological disorders such as epilepsy.[10]
Proposed Mechanism of Action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate
Based on the established activities of the imidazo[1,5-a]pyrazine scaffold, we can propose several putative mechanisms of action for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate. The presence of the dihydroxy substitution on the pyrazine ring and the ethyl carboxylate group at the 1-position are key structural features that will influence its biological activity.
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Kinase Inhibition: The core scaffold is well-suited for insertion into the ATP-binding pocket of various kinases. The hydroxyl groups could form additional hydrogen bonds with kinase active site residues, potentially enhancing potency and influencing selectivity. A primary hypothesis is that this compound will exhibit inhibitory activity against one or more tyrosine or serine/threonine kinases.
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Antioxidant Activity: The dihydroxy-substituted pyrazine ring bears a structural resemblance to hydroquinone, a known antioxidant. It is plausible that this derivative could act as a free radical scavenger, contributing to anti-inflammatory and cytoprotective effects.[4][11]
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Metal Chelation: The arrangement of the hydroxyl groups and the adjacent nitrogen atoms may allow for the chelation of metal ions, which could be relevant for inhibiting metalloenzymes or reducing metal-induced oxidative stress.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To investigate the proposed mechanisms of action, a structured experimental workflow is essential.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Step-by-Step Experimental Protocols
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Objective: To identify potential kinase targets.
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Method: Utilize a commercial kinase screening service (e.g., Eurofins' KinomeScan™ or Promega's Kinase-Glo®).
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Procedure:
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Submit the compound at a concentration of 1-10 µM for screening against a panel of >400 kinases.
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The primary output will be the percent inhibition for each kinase.
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Select "hits" based on a predefined threshold (e.g., >50% inhibition).
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Causality: This broad, unbiased screen is the most efficient first step to identify if the compound's primary mechanism is kinase inhibition, guiding all subsequent experiments.
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Objective: To quantify the potency of the compound against validated kinase targets.
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Method: In vitro kinase activity assay (e.g., using ADP-Glo™ or a fluorescence polarization assay).
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Procedure:
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Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
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Incubate the kinase, substrate (e.g., a specific peptide), and ATP with each concentration of the compound.
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Measure the kinase activity according to the assay manufacturer's instructions.
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Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Trustworthiness: This self-validating system confirms the initial screening results and provides a quantitative measure of potency, which is essential for structure-activity relationship (SAR) studies.
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Objective: To confirm that the compound interacts with the target kinase within a cellular context.
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Method: Cellular Thermal Shift Assay (CETSA).
-
Procedure:
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Treat intact cells with the compound or a vehicle control.
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Heat the cell lysates to a range of temperatures.
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Cool the lysates and separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.
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A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
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Expertise: This experiment bridges the gap between biochemical activity and cellular effects, confirming that the compound reaches and binds to its intended target in a complex biological environment.
Data Presentation: Comparative Analysis
To contextualize the potential activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate, the following table summarizes the activities of previously reported derivatives.
| Derivative Class | Target | Biological Activity | Reference |
| C-5 Substituted Imidazo[1,5-a]pyrazines | c-Src | Neuroprotection in ischemic stroke models | [2][7] |
| 8-Amino-imidazo[1,5-a]pyrazines | BTK | Anti-inflammatory in arthritis models | [3][8] |
| Imidazo[1,5-a]pyrazin-8(7H)-ones | BRD9 | Anti-proliferative in cancer cell lines | [9] |
| Imidazo[1,2-a]pyrazines | AMPAR/TARP γ-8 | Anticonvulsant activity | [10] |
Conclusion and Future Directions
The imidazo[1,5-a]pyrazine scaffold is a rich source of biologically active molecules. Based on the extensive research into this class of compounds, it is highly probable that Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate will exhibit activity as a kinase inhibitor, with potential antioxidant properties. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, identify its molecular target(s), and elucidate its mechanism of action. Future work should focus on SAR studies to optimize the potency and selectivity of this promising new derivative.
References
- Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885.
- Liu, J., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(1), 52-56.
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- Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
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